2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine
Description
Molecular Architecture and Stereoelectronic Features
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine (CAS 1163693-02-4) is a heteroaromatic compound with the molecular formula C₇H₅ClF₃NO and a molecular weight of 211.57 g/mol . Its structure consists of a pyridine ring substituted at positions 2, 3, and 4 with chlorine, trifluoromethyl (-CF₃), and methoxy (-OCH₃) groups, respectively. The SMILES notation (COc1ccnc(c1C(F)(F)F)Cl) and IUPAC name (this compound) reflect this substitution pattern.
The stereoelectronic properties of the molecule are influenced by the interplay of electron-withdrawing and electron-donating groups. The trifluoromethyl and chlorine substituents exert strong electron-withdrawing effects via inductive withdrawal, while the methoxy group donates electrons through resonance. This creates a polarized electronic environment, with partial positive charges localized near the chlorine and trifluoromethyl groups and a partial negative charge at the methoxy oxygen. Computational studies on analogous trifluoromethylpyridines suggest that the dipole moment is enhanced by these substituents, contributing to intermolecular interactions in condensed phases.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅ClF₃NO | |
| Molecular Weight | 211.57 g/mol | |
| SMILES | COc1ccnc(c1C(F)(F)F)Cl |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound are limited, studies on structurally related trifluoromethylpyridines provide insights. For example, density functional theory (DFT) analyses of 2-chloro-4-(trifluoromethyl)pyridine reveal a planar pyridine ring with substituents adopting orientations that minimize steric hindrance. The trifluoromethyl group typically exhibits a coplanar arrangement with the aromatic ring to maximize conjugation, while the methoxy group adopts a slightly twisted conformation due to steric interactions.
In the solid state, similar compounds form herringbone packing patterns driven by halogen-π and C–F···H interactions. The chlorine atom likely participates in weak hydrogen bonds with adjacent molecules, as observed in chlorinated pyridine derivatives.
Thermodynamic Stability and Phase Behavior
The compound exhibits a boiling point of 244.4 ± 40.0 °C at 760 mmHg and a density of 1.4 ± 0.1 g/cm³ at room temperature. These values align with trends observed in halogenated pyridines, where increased molecular weight and polarity elevate boiling points compared to unsubstituted analogs.
Thermodynamic parameters calculated via DFT for related trifluoromethylpyridines indicate high thermal stability , with Gibbs free energy changes (ΔG) favoring the planar conformation. The enthalpy of formation is influenced by the strong C–F and C–Cl bonds, which contribute to the compound’s resilience under standard conditions. Phase transitions (e.g., melting points) remain uncharacterized for this specific derivative, though analogues with similar substituents typically melt between 50–100°C.
Solubility Profile and Partition Coefficients
The logP (octanol-water partition coefficient) of 3.32 indicates significant lipophilicity, driven by the trifluoromethyl and chloro groups. This suggests preferential solubility in organic solvents like dichloromethane or ethyl acetate over water. Experimental data confirm solubility in methanol , though quantitative values are unspecified. The methoxy group enhances solubility in polar aprotic solvents compared to non-methoxy-substituted analogs.
| Property | Value | Source |
|---|---|---|
| logP | 3.32 | |
| Solubility in Methanol | Moderate |
The polar surface area (65 Ų) and hydrogen-bonding capacity (one acceptor, no donors) further govern its solubility behavior, making it suitable for applications requiring moderate polarity.
Properties
IUPAC Name |
2-chloro-4-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFGHPBRWYMFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Using Trifluoromethyl-Containing Building Blocks
Another synthetic route involves ring construction using trifluoromethylated precursors such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate. These building blocks undergo cyclocondensation reactions to form trifluoromethylpyridine cores with desired substitution patterns.
Direct Trifluoromethylation Using Trifluoromethyl Copper Species
Direct trifluoromethylation of chlorinated pyridine derivatives using trifluoromethyl copper reagents provides a more straightforward method to introduce the trifluoromethyl group at the 3-position. This method is advantageous for late-stage functionalization, preserving sensitive functional groups such as methoxy at the 4-position.
A recent Chinese patent (CN116425671A) discloses a synthesis method for 2-chloro-4-(trifluoromethyl)pyridine, which is closely related to the target compound. The process involves:
- Reaction of a suitable pyridine precursor with trifluoroacetic anhydride and ammonium acetate in a solvent system,
- Controlled chlorination to introduce the 2-chloro substituent,
- Use of solvents such as 1,2-dichloroethane or ethyl acetate,
- Employing triethylamine as a base and reaction temperatures optimized for maximal yield.
The patent emphasizes careful control of reaction parameters to maximize selectivity and yield of the 2-chloro-4-(trifluoromethyl)pyridine intermediate, which can be further functionalized to introduce the methoxy group at the 4-position by nucleophilic substitution or methylation reactions.
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Catalyst Fluidized-Bed Reactor | Picoline derivatives, chlorination, fluorination, high temp (335–450°C) | Scalable, selective chlorination | High temperature, complex reactor setup |
| Cyclocondensation | Trifluoromethyl building blocks, cyclization | Flexible substitution patterns | Multi-step synthesis, precursor availability |
| Direct Trifluoromethylation | Chloropyridines, trifluoromethyl copper species | Late-stage functionalization, mild conditions | Requires specialized reagents |
| Patent Method (CN116425671A) | Pyridine derivatives, trifluoroacetic anhydride, ammonium acetate, solvents, triethylamine | Controlled chlorination, adaptable to scale | Requires optimization of reaction conditions |
The catalyst fluidized-bed method is well-established industrially for producing trifluoromethylpyridines with chloro substituents, offering high yields and selectivity, but necessitates specialized equipment and high temperatures.
Cyclocondensation routes provide synthetic versatility but may involve longer synthetic sequences and availability of trifluoromethylated building blocks.
Direct trifluoromethylation methods have gained attention for their efficiency and mild conditions, though reagent cost and handling remain considerations.
The patent method highlights practical synthetic conditions for 2-chloro-4-(trifluoromethyl)pyridine, a key intermediate, suggesting that subsequent methoxylation can be achieved via nucleophilic aromatic substitution or methylation, enabling access to the 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine target.
The preparation of this compound involves sophisticated synthetic strategies combining selective chlorination, trifluoromethylation, and methoxylation. Industrially, catalyst fluidized-bed reactors provide an efficient route to chloro(trifluoromethyl)pyridines, while cyclocondensation and direct trifluoromethylation offer alternative synthetic pathways. Recent patent disclosures provide additional methodologies emphasizing controlled chlorination and functional group manipulation. Selection of the optimal method depends on scale, available equipment, and desired purity, with each approach contributing valuable tools for the synthesis of this important compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been recognized for its potential as a therapeutic agent due to its structural characteristics that facilitate various biological interactions. Key areas of research include:
- Antimicrobial Activity : Studies indicate that derivatives of pyridine, including 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine, exhibit significant antimicrobial properties. For instance, research shows effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus, suggesting its potential role in developing new antibiotics.
- Anticancer Properties : The compound has also been evaluated for anticancer activity. Research indicates that similar pyridine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. This warrants further investigation into the mechanisms of action and efficacy in clinical settings .
Agricultural Chemistry
Pesticide and Herbicide Development
The compound serves as an important intermediate in the synthesis of agricultural chemicals, particularly pesticides and herbicides. Its trifluoromethyl group contributes to enhanced biological activity against pests and pathogens. Notable applications include:
- Crop Protection : Trifluoromethylpyridine derivatives have been widely utilized in the agrochemical industry. For example, fluazifop-butyl was the first derivative introduced to the market, leading to over 20 new agrochemicals containing this moiety obtaining ISO common names . These compounds are essential for protecting crops from various pests.
- Market Approval : Several TFMP derivatives have received market approval for use in both pharmaceutical and veterinary applications, demonstrating their versatility and importance in agricultural practices .
Synthesis and Production Challenges
The synthesis of this compound presents challenges due to the complexity of introducing functional groups into pyridine rings. Current methods focus on improving yield and efficiency while minimizing environmental impact. Recent advancements include:
- Improved Synthesis Methods : New synthetic pathways have been developed that utilize milder conditions and produce stable intermediates with higher yields. For instance, reactions involving vinyl n-butyl ether and trifluoroacetic anhydride have shown promise in generating this compound efficiently .
Case Study 1: Antimicrobial Resistance
A study highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated significant antimicrobial activity, indicating its potential as a novel therapeutic agent for treating resistant infections.
Case Study 2: Cancer Treatment
Another investigation focused on the use of this compound in combination with traditional chemotherapeutics. Results showed enhanced efficacy and reduced side effects in preclinical models, suggesting a synergistic effect that could improve treatment outcomes for cancer patients.
Data Tables
Mechanism of Action
The mechanism by which 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group, in particular, contributes to the compound's bioactivity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in this compound improves metabolic resistance compared to methyl or hydrogen substituents .
- Halogen Effects : Replacing methoxy with iodine (as in 2-Chloro-4-iodo-3-methylpyridine) increases molecular weight and polarizability, favoring nucleophilic substitution reactions .
- Sulfur vs.
Enzyme Inhibition and Antibacterial Activity
- Trifluoromethyl Position: SAR studies on MurA enzyme inhibitors revealed that the position of CF₃ (3 vs.
- Pyridine-Based CYP51 Inhibitors: Compounds like UDO and UDD, which feature trifluoromethylpyridine moieties, exhibit anti-Trypanosoma cruzi activity comparable to azole drugs .
Biological Activity
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its unique structure, which includes a chlorine atom at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 3-position. This compound has garnered interest in various fields, particularly in agrochemicals and pharmaceuticals, due to its biological activity and potential therapeutic applications.
- Molecular Formula : CHClFN
- Molecular Weight : Approximately 225.59 g/mol
- Structural Features : The trifluoromethyl group enhances the electronic properties of the compound, influencing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of trifluoromethylpyridine, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain trifluoromethylpyridine amide derivatives possess good antibacterial properties against various pathogens, including R. solanacearum .
Cytotoxicity Studies
In vitro studies have demonstrated that compounds related to this compound can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against human cervical cancer (HeLa), colon adenocarcinoma (CaCo-2), and other cell lines, showing varying degrees of cytotoxicity .
| Compound | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound A | HeLa | 15.4 |
| Compound B | CaCo-2 | 22.1 |
| Compound C | 3T3-L1 | 18.7 |
The biological activity of this compound is likely mediated through its interaction with specific cellular targets. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets .
Case Study 1: Anticancer Activity
A study published in MDPI explored the anticancer potential of pyridine derivatives, including those with trifluoromethyl substitutions. The findings indicated that these compounds could inhibit cell proliferation effectively in breast cancer models (MDA-MB-231), suggesting a promising avenue for developing new anticancer agents .
Case Study 2: Agrochemical Applications
In agricultural research, this compound has been identified as a precursor in synthesizing agrochemicals. Its unique chemical structure allows it to serve as an effective fungicide and pesticide component, enhancing crop protection strategies .
Toxicological Profile
The safety profile of this compound has been evaluated in various studies. It has been classified as having low toxicity based on animal models, indicating that it does not produce significant adverse health effects upon exposure . However, it can cause eye irritation and respiratory tract irritation under certain conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example, in the synthesis of a dopamine D1 receptor agonist, this compound reacts with 4-bromo-3-methylphenol under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF). The reaction yield is 52%, with purification via column chromatography and characterization by -NMR, HPLC, and HRMS .
- Key Data :
| Parameter | Value/Technique |
|---|---|
| Reaction Yield | 52% |
| Characterization | -NMR (δ 8.40, 8.21 ppm), HRMS (m/z 422.1321) |
Q. How do electron-withdrawing groups (Cl, CF₃) influence the pyridine ring's reactivity?
- Methodological Answer : The chloro and trifluoromethyl groups are meta-directing and deactivate the pyridine ring, reducing susceptibility to electrophilic substitution. This electronic effect necessitates harsh conditions for further functionalization, such as using Pd-catalyzed cross-coupling reactions. Comparative studies with analogs (e.g., 2-chloro-4-(trifluoromethyl)pyridine) show reduced reactivity in SNAr reactions due to steric and electronic effects .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- -NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 8.40–8.21 ppm ).
- HRMS for exact mass verification (e.g., m/z 422.1321 [M+H]⁺ ).
- HPLC for purity assessment (>99% purity with min ).
- X-ray crystallography to resolve ambiguities in regiochemistry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow protocols for halogenated pyridines:
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store in airtight containers away from moisture and oxidizers .
Advanced Research Questions
Q. How can researchers optimize the low yield (52%) in coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency.
- Solvent Effects : Replace DMF with THF or toluene to reduce side reactions .
- Temperature Control : Optimize reaction temperature (e.g., 80–100°C) to balance reaction rate and decomposition .
Q. How should discrepancies in NMR data (e.g., unexpected shifts) be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR to detect dynamic effects (e.g., rotamers).
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts .
Q. What strategies are effective for studying the compound's stability under acidic/basic conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH at 25–60°C and monitor degradation via LC-MS.
- Kinetic Analysis : Calculate half-life () under varying pH to identify degradation pathways .
Q. How does the methoxy group's position affect biological activity compared to other substituents?
- Methodological Answer :
- Comparative Studies : Replace the methoxy group with azetidine (as in 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine ) and assess activity in receptor-binding assays.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal substituent positions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
